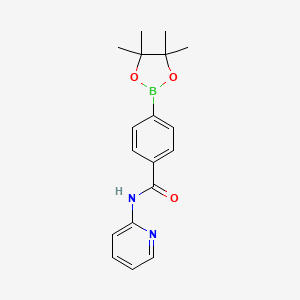
N-(Pyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Pyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, commonly referred to as N-(Pyridin-2-yl)-4-(TMDOB), is an organoboron compound that has recently become an important tool in chemical synthesis and scientific research. N-(Pyridin-2-yl)-4-(TMDOB) is a versatile reagent that has been used for a variety of applications, including the synthesis of organic molecules and the study of biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Boric Acid Ester Intermediates : N-(Pyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is involved in the synthesis of boric acid ester intermediates with benzene rings. These intermediates are obtained through substitution reactions and analyzed using techniques such as FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. The molecular structures are confirmed and compared using density functional theory (DFT) with the experimental values, showing consistency between the optimized molecular structures and the crystal structures (Huang et al., 2021).
Crystallographic Studies
- Structural Differences in Pyridinylboron Derivatives : The compound plays a role in the structural analysis of pyridinylboron derivatives, where differences in orientation and bond angles in the dioxaborolane ring are observed. These structural variations contribute to understanding the chemical reactivity and stability of such compounds (Sopková-de Oliveira Santos et al., 2003).
Suzuki Coupling and Synthesis Optimization
- Optimized Synthesis via Suzuki Coupling : The compound is used in the optimized synthesis of medicinally important compounds through Suzuki coupling. This method is applicable in high-throughput chemistry and large-scale synthesis, showing the compound's significance in medicinal chemistry (Bethel et al., 2012).
Molecular Structure and Conformation
- Molecular Electrostatic Potential and Frontier Molecular Orbitals : The compound's molecular electrostatic potential and frontier molecular orbitals are investigated through DFT, revealing key physicochemical properties that are crucial for understanding its behavior in various chemical contexts (Huang et al., 2021).
Directing Group in Chemical Reactions
- Role as a Directing Group : this compound functions as a directing group in certain chemical reactions, aiding in the effective amination of benzamide derivatives. This demonstrates its utility in facilitating specific chemical transformations (Zhao et al., 2017).
Propiedades
IUPAC Name |
N-pyridin-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BN2O3/c1-17(2)18(3,4)24-19(23-17)14-10-8-13(9-11-14)16(22)21-15-7-5-6-12-20-15/h5-12H,1-4H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQWQKOPPQDARN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1383385-64-5 |
Source


|
| Record name | N-2-pyridinyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

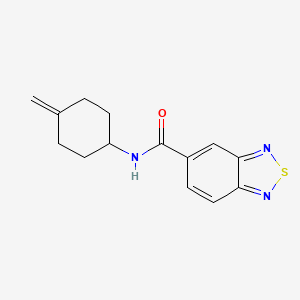
![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2848257.png)
![5-(2-(6-ethoxybenzo[d]thiazol-2-yl)hydrazono)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2848259.png)
![(1E,4E)-1-[2-[6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl]hydrazinyl]-5-(4-methoxyphenyl)penta-1,4-dien-3-one](/img/structure/B2848260.png)
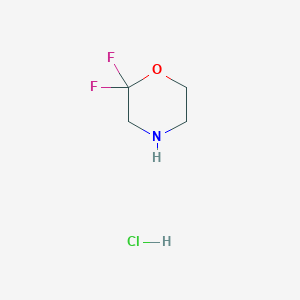
![3-(3,4-Dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one](/img/structure/B2848265.png)
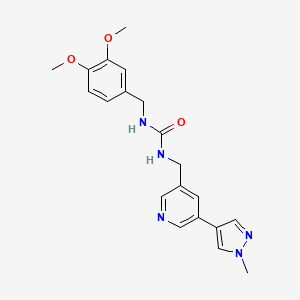
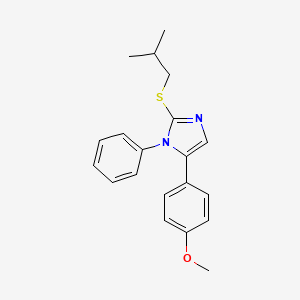


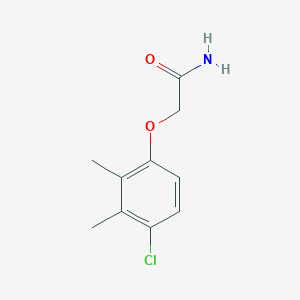
![1-Chloroethyl 2-{[(tert-butoxy)carbonyl]amino}acetate](/img/structure/B2848277.png)
![5-amino-N-phenyl-7-thia-1,9-diazatetracyclo[9.2.2.0~2,10~.0~4,8~]pentadeca-2(10),3,5,8-tetraene-6-carboxamide](/img/structure/B2848278.png)
